Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester
Description
Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester (hereafter referred to by its full systematic name) is a nitrogen mustard-derived alkylating agent with a steroidal or glycerol-based ester linkage. Its structure comprises a phenylacetic acid core substituted with a bis(2-chloroethyl)amino group at the para position, esterified with a 2-hydroxy-1,3-propanediyl (glycerol-like) moiety. This compound is designed to exploit the alkylating properties of the nitrogen mustard group, which induces DNA crosslinking and apoptosis in rapidly dividing cells, while the ester linkage modulates solubility and bioavailability .
Key structural features:
- Bis(2-chloroethyl)amino group: Responsible for DNA alkylation via formation of aziridinium intermediates.
Properties
CAS No. |
38358-06-4 |
|---|---|
Molecular Formula |
C27H34Cl4N2O5 |
Molecular Weight |
608.4 g/mol |
IUPAC Name |
[3-[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]oxy-2-hydroxypropyl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C27H34Cl4N2O5/c28-9-13-32(14-10-29)23-5-1-21(2-6-23)17-26(35)37-19-25(34)20-38-27(36)18-22-3-7-24(8-4-22)33(15-11-30)16-12-31/h1-8,25,34H,9-20H2 |
InChI Key |
TUMJLXBPWBHUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)OCC(COC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl)O)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Preparation of the Key Intermediate: (p-(bis(2-chloroethyl)amino)phenyl)acetic acid
The synthesis of the acetic acid moiety substituted with the bis(2-chloroethyl)amino group on the para-position of the phenyl ring is a critical step. This intermediate is typically prepared by:
- Starting Material: 4-(bis(2-chloroethyl)amino)benzyl chloride or related benzyl halides.
- Amination and Halogenation: Introduction of bis(2-chloroethyl)amino substituents via nucleophilic substitution reactions using 2-chloroethylamine derivatives.
- Oxidation or Hydrolysis: Conversion of benzyl halide or related intermediates to the corresponding phenylacetic acid derivative.
While direct literature on this exact intermediate is limited, analogous methods for preparing substituted phenylacetic acids involve:
- Treating substituted benzyl chlorides with appropriate nucleophiles.
- Hydrolysis or oxidation steps to convert benzyl groups to acetic acid functionality.
This intermediate is essential for subsequent esterification steps.
Esterification with 2-hydroxy-1,3-propanediol (Glycerol Derivative)
The esterification step involves linking the phenylacetic acid derivative with 2-hydroxy-1,3-propanediol (a glycerol derivative) to form the diester:
-
- Acid catalysis using strong acids such as sulfuric acid or p-toluenesulfonic acid.
- Controlled heating to promote ester bond formation without decomposing sensitive chloroethyl groups.
- Use of dehydrating agents or azeotropic removal of water to drive the reaction to completion.
-
- The phenylacetic acid derivative is reacted with 2-hydroxy-1,3-propanediol.
- The reaction yields a bis-ester where both hydroxyl groups of the diol are esterified with the phenylacetic acid derivative.
- The presence of bis(2-chloroethyl)amino groups requires mild conditions to prevent side reactions.
Catalytic and Solvent Considerations
From related patent literature on phenylacetic acid derivatives and esters:
Representative Preparation Procedure (Adapted from Related Processes)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Preparation of (p-(bis(2-chloroethyl)amino)phenyl)acetic acid | Starting from 4-aminophenylacetic acid, react with 2-chloroethyl chloride under basic conditions to introduce bis(2-chloroethyl)amino groups | Nucleophilic substitution to install bis(2-chloroethyl)amino moiety |
| 2. Esterification | React the above acid with 2-hydroxy-1,3-propanediol in presence of acid catalyst (e.g., sulfuric acid) under reflux with removal of water | Formation of diester linking phenylacetic acid units to glycerol backbone |
| 3. Purification | Neutralize reaction mixture, extract with organic solvent (ethyl acetate or isopropyl acetate), dry, and recrystallize | Isolation of pure acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester |
Analytical Monitoring and Purification
- Chromatographic Techniques:
- Spectroscopic Characterization:
- Purification:
- Extraction steps with solvents like ethyl acetate or hexane.
- Recrystallization from water or acetic acid to improve purity and yield.
Summary Table of Key Preparation Parameters
Research and Development Notes
- The preparation of this compound requires careful control of reaction conditions due to the sensitivity of the bis(2-chloroethyl)amino groups to hydrolysis and side reactions.
- Literature on related phenylacetic acid derivatives indicates that copper-based catalysts and high-boiling inert solvents facilitate efficient hydroxylation and esterification reactions without requiring high-pressure equipment.
- Multi-step synthesis involving Friedel-Crafts acylation, ketal formation, rearrangement, and hydrolysis are documented for structurally related compounds, providing a framework for synthetic strategy.
- The compound’s molecular weight (608.4 g/mol) and complex structure necessitate thorough analytical characterization, including NMR and chromatographic purity checks.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino groups to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester involves its interaction with molecular targets and pathways within biological systems. The bis(2-chloroethyl)amino groups are known to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in the context of its potential anticancer activity, as it can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of nitrogen mustard derivatives with ester or amide linkages. Below is a comparative analysis with structurally related agents:
Mechanistic and Pharmacokinetic Differences
- Ester vs. Amide Linkages : The ester bond in the target compound undergoes slower hydrolysis than amide bonds (e.g., ASA), enabling sustained release of the active alkylating species .
- Steroidal vs. Glycerol Esters : Steroidal esters (e.g., ASE in ) exhibit improved tissue targeting due to steroid receptor interactions, whereas glycerol esters prioritize solubility and metabolic stability .
- Free Acid vs.
Efficacy in Leukemia Models
ILS% : Increase in lifespan compared to untreated controls.
Key Research Findings
- Ester Bond Necessity : The ester linkage is critical for antitumor activity. Replacement with an amide (ASA) reduces potency by 50% in P388 leukemia models .
- Metabolic Stability : The 2-hydroxy-1,3-propanediyl ester resists hepatic esterases more effectively than ethyl or methyl esters, prolonging plasma half-life .
- Synergistic Effects : Combining the compound with DNA repair inhibitors (e.g., PARP inhibitors) enhances efficacy in alkylating agent-resistant tumors .
Biological Activity
Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester (CAS Number: 38358-06-4), is a chemical compound with significant biological activity, particularly in the field of oncology. This article explores its biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C27H34Cl4N2O5 |
| Molecular Weight | 608.381 g/mol |
| Density | 1.328 g/cm³ |
| Boiling Point | 732 °C at 760 mmHg |
| Flash Point | 396.5 °C |
The compound is known for its alkylating properties , which are primarily attributed to the presence of the bis(2-chloroethyl)amino group. This group facilitates the formation of DNA cross-links, leading to disruption in DNA replication and transcription, ultimately resulting in cell death. The alkylation process is particularly effective in targeting rapidly dividing cells, making it a candidate for cancer therapy.
Antitumor Activity
Research indicates that derivatives of this compound exhibit promising antitumor activity against various leukemia models. For instance, studies have shown that modified steroidal alkylating agents linked to p-(bis(2-chloroethyl)amino)phenylacetate demonstrate significant efficacy against L1210 and P388 leukemias when administered at higher doses .
Case Study: Leukemia Treatment
A relevant study evaluated the effectiveness of a stereoisomer of the compound in L1210 leukemia models. The results indicated that while higher doses were necessary for efficacy, the presence of specific structural features significantly influenced both toxicity and antileukemic activity . The study concluded that the lactam moiety is crucial for conferring biological activity.
Structure-Activity Relationship
The structure-activity relationship (SAR) studies reveal that variations in the alkylating moiety's steric arrangement impact both the toxicity and therapeutic efficacy of the compound. The configuration at specific positions on the steroid backbone plays a critical role in determining how effectively the compound can induce cytotoxicity in cancer cells .
Toxicity Profile
While the compound shows promise as an antitumor agent, its toxicity profile must be carefully considered. The potential for significant side effects due to its alkylating nature necessitates thorough evaluation in clinical settings. The acute toxicity data suggest that while it is effective against certain cancer cell lines, careful dosing is vital to minimize adverse effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be ensured?
- Methodology :
- Esterification : React the nitrogen mustard precursor (p-(bis(2-chloroethyl)amino)phenol) with 2-hydroxy-1,3-propanediyl diacetate under acid catalysis (e.g., H₂SO₄). Use anhydrous conditions to prevent hydrolysis .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Confirm purity via HPLC (>98%) and nuclear magnetic resonance (¹H/¹³C NMR) to verify ester bond integrity .
- Critical Steps : Protect reactive amines (e.g., with tert-butoxycarbonyl groups) during synthesis to prevent cross-reactivity. Monitor reaction progress via thin-layer chromatography (TLC) .
Q. Which analytical techniques are optimal for characterizing the ester and nitrogen mustard moieties?
- Structural Confirmation :
- NMR : Analyze ¹H NMR for aromatic protons (δ 6.8–7.2 ppm) and ester carbonyl signals (δ 170–175 ppm). ¹³C NMR confirms the 2-hydroxy-1,3-propanediyl backbone (C-O ester at ~65–70 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) .
Q. How does pH and temperature affect the stability of the ester bond during storage?
- Experimental Design :
- Hydrolysis Studies : Incubate the compound in buffers (pH 2–9, 37°C) and quantify degradation via HPLC. The ester is prone to alkaline hydrolysis (pH >7), releasing acetic acid and the nitrogen mustard phenol .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures. Store lyophilized samples at -20°C under inert gas to minimize hydrolysis .
Advanced Research Questions
Q. What mechanistic assays quantify the alkylating activity of the nitrogen mustard group?
- Alkylation Assays :
- DNA Crosslinking : Treat plasmid DNA (e.g., pBR322) with the compound and analyze via agarose gel electrophoresis. Quantify strand breaks using ethidium bromide fluorescence .
- Cellular Glutathione Depletion : Measure intracellular glutathione (GSH) levels (e.g., Ellman’s assay) in treated cancer cell lines (e.g., HL-60), as nitrogen mustards react with thiols .
Q. How can contradictory cytotoxicity data across cell lines be systematically analyzed?
- Methodology :
- Dose-Response Curves : Perform MTT assays on diverse cell lines (e.g., HeLa, MCF-7) under standardized conditions (pH 7.4, 48–72 hr exposure). Normalize data to protein content to mitigate growth rate biases .
- Metabolic Profiling : Use RNA sequencing or metabolomics to identify resistance mechanisms (e.g., upregulated esterases or DNA repair genes) in non-responsive cell lines .
Q. What strategies improve the ester’s in vivo stability without compromising bioactivity?
- Prodrug Optimization :
- Steric Shielding : Introduce methyl groups adjacent to the ester bond to hinder esterase cleavage. Compare hydrolysis rates via simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) assays .
- Liposomal Encapsulation : Formulate the compound in PEGylated liposomes to enhance plasma half-life. Monitor drug release using dialysis membranes and fluorometric detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
